S-acetyl-PEG3-acid

Catalog No.
S542267
CAS No.
1421933-33-6
M.F
C11H20O6S
M. Wt
280.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-acetyl-PEG3-acid

CAS Number

1421933-33-6

Product Name

S-acetyl-PEG3-acid

IUPAC Name

3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid

Molecular Formula

C11H20O6S

Molecular Weight

280.34

InChI

InChI=1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14)

InChI Key

HJNQYRKIZPTUQT-UHFFFAOYSA-N

SMILES

CC(=O)SCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

S-acetyl-PEG3-acid

Description

The exact mass of the compound S-acetyl-PEG3-acid is 280.0981 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Linker:

  • S-acetyl-PEG3-acid functions as a linker molecule []. It contains three key components:
    • A terminal carboxylic acid group (COOH) on one end.
    • A central polyethylene glycol (PEG) chain, known for its hydrophilic properties, which increases the water solubility of the conjugated molecule.
    • An S-acetyl group (CH3COS-) on the other end. This group can be cleaved under specific conditions to reveal a thiol (SH) group, enabling further conjugation reactions.

Antibody-Drug Conjugates (ADCs):

  • S-acetyl-PEG3-acid can be used as a linker in ADCs []. ADCs are therapeutic agents that combine a monoclonal antibody with a cytotoxic payload. The antibody targets a specific antigen on cancer cells, while the PEG linker helps improve the drug's solubility and stability in circulation []. The cleavable S-acetyl group allows the release of the cytotoxic drug near the targeted cells [].

PROTAC Linker:

  • S-acetyl-PEG3-acid also finds application in PROTAC development. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the proteasome. S-acetyl-PEG3-acid can serve as a linker between the PROTAC targeting moiety and the ligand for the E3 ubiquitin ligase. The cleavable S-acetyl group might play a role in controlling the release and activity of the PROTAC within the cell.

S-acetyl-PEG3-acid is a compound featuring a polyethylene glycol (PEG) chain of three repeating units, terminated by a carboxylic acid group and an acetyl group. This compound is notable for its solubility in water and biocompatibility, making it suitable for various biological applications. The acetyl group can be removed to yield a thiol moiety, which enhances its reactivity in biochemical contexts .

S-acetyl-PEG3-alcohol itself is not likely to have a specific mechanism of action. Its primary function is to serve as a linker molecule. Once conjugated to another molecule, the combined entity might have a specific mechanism depending on the attached molecule's properties.

Citation

  • BroadPharm. S-acetyl-PEG3-alcohol, 153870-20-3.
Due to its functional groups:

  • Deprotection: The acetyl group can be hydrolyzed to produce a free thiol group, which can further react with electrophiles.
  • Esterification: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxy succinimide (HATU) to form amide bonds .
  • Click Chemistry: It can also engage in copper-catalyzed azide-alkyne cycloaddition reactions, making it useful in bioconjugation and drug delivery systems .

S-acetyl-PEG3-acid exhibits favorable biological properties, including:

  • Biocompatibility: Its PEG component ensures low immunogenicity and toxicity, facilitating its use in drug delivery systems.
  • Reactivity: The thiol moiety generated from deacetylation can form disulfide bonds with proteins or other biomolecules, enhancing its utility in bioconjugation .

The synthesis of S-acetyl-PEG3-acid typically involves:

  • Starting Materials: PEG3 is reacted with acetyl chloride or acetic anhydride to introduce the acetyl group.
  • Purification: The product can be purified through methods such as precipitation or dialysis to remove unreacted starting materials and byproducts.
  • Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

S-acetyl-PEG3-acid has diverse applications, including:

  • Drug Delivery: Utilized as a linker in antibody-drug conjugates (ADCs), enhancing the solubility and stability of therapeutic agents.
  • Bioconjugation: Serves as a reactive handle for attaching biomolecules in research and therapeutic contexts.
  • Nanomedicine: Incorporated into nanoparticles for targeted drug delivery systems due to its biocompatibility and functional versatility .

Studies have shown that S-acetyl-PEG3-acid interacts favorably with various biological molecules:

  • Protein Conjugation: The thiol group allows for selective conjugation with proteins, enabling the development of targeted therapies.
  • Cellular Uptake: Research indicates that PEGylated compounds enhance cellular uptake and reduce clearance rates, improving therapeutic efficacy .

S-acetyl-PEG3-acid shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameFunctional GroupsUnique Features
S-Acetyl-PEG2-AcidAcetyl, Carboxylic AcidShorter PEG chain; less solubility
S-Acetyl-PEG4-AcidAcetyl, Carboxylic AcidLonger PEG chain; potentially higher viscosity
S-Acetyl-PEG3-AlcoholAcetyl, AlcoholLacks carboxylic acid; different reactivity profile
S-Acetyl-PEG3-AzideAcetyl, AzideClick chemistry applications; different reactivity

S-acetyl-PEG3-acid is unique due to its balance of hydrophilicity and reactivity, making it particularly useful for bioconjugation and drug delivery applications while maintaining favorable biological properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

280.0981

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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